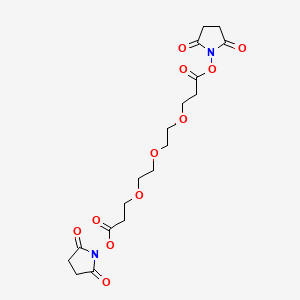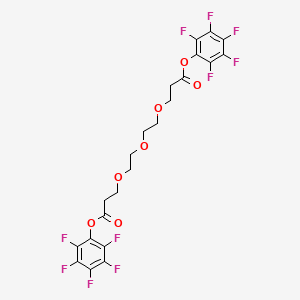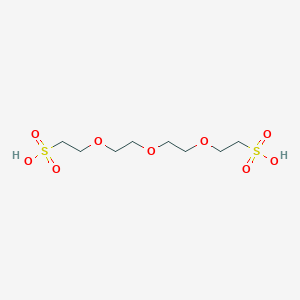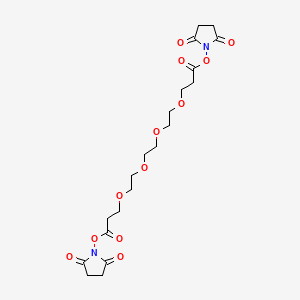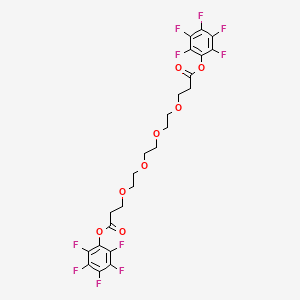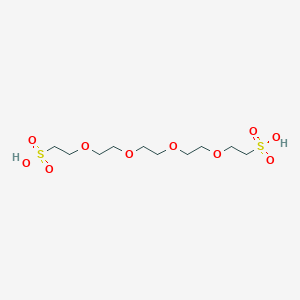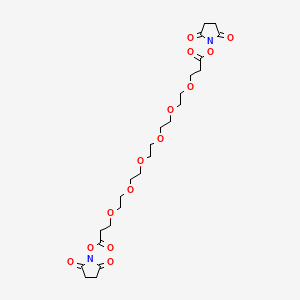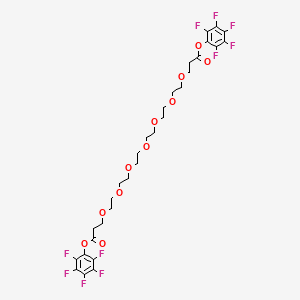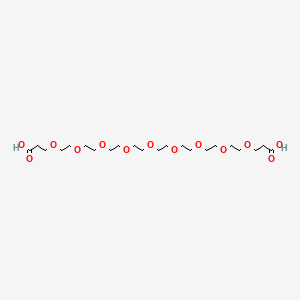
BMS-763534
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-763534 is a potent antagonist of corticotropin-releasing factor/hormone receptor 1 (CRHR-1).
Aplicaciones Científicas De Investigación
Understanding of Scientific Methods and Attitudes Towards Research
A study conducted among undergraduate medical and dental students revealed that while there is a positive attitude towards scientific research, there is a need for a supportive and positive environment to improve skills, knowledge, and to overcome barriers in conducting scientific research (Htoo Htoo Kyaw Soe et al., 2018).
Biodegradable Metals in Oral and Maxillofacial Applications
Research in the field of biodegradable metals (BMs) highlights their potential in treating oral and maxillofacial diseases. Mg-based and Zn-based BMs are particularly emphasized for their roles in bone fracture fixation systems and guided bone regeneration membranes, respectively. Future research directions include 3D printed BM bone scaffolds, surface modification for BMs GBR membranes, and BMs containing hydrogels for various types of tissue regeneration (D. Xia et al., 2021).
Biomonitoring in Occupational Health Risk Assessment
Biomonitoring (BM) is a critical tool in occupational health risk assessment (OHRA) and practice (OHP). The exponential growth in BM research underscores its importance in assessing individual human exposure, effect, and susceptibility to occupational risk factors. The review stresses the active involvement of the Scientific Committee on Occupational Toxicology (SCOT) of the International Commission on Occupational Health (ICOH) in promoting the advancement and diffusion of knowledge on BM (M. Manno et al., 2010).
Microfluidics and Organ-on-a-Chip Technologies for Bone Marrow Mimicry
The review discusses the application of Organ-on-a-Chip (OoC) devices in mimicking the bone marrow (BM) microenvironment, vital for processes like hematopoiesis. It highlights the effectiveness of these devices in research compared to conventional cell cultures and points out their broad applicability and potential for exploration (Gabriel Santos Rosalem et al., 2020).
Business Models in Scientific Foundation and Complexity
A study proposes a concept of business models (BMs) better embedded in the philosophy of science and the theory of management. It introduces a new agile business model (ABM) that does not interfere with any concept and definition of strategies, emphasizing its open and flexible use in businesses, specifically knowledge-intensive ones like software development enterprises (Tomasz Sierotowicz, 2019).
Bridge Management Systems
The report provides a comprehensive overview of bridge management systems (BMS), summarizing research that investigated the management needs associated with the nation's bridges and practices in bridge management activities at the network level. It presents a model BMS consisting of major modules and submodules, performing the basic functions of bridge management (S. Hudson et al., 1987).
Propiedades
Número CAS |
1188407-40-0 |
|---|---|
Nombre del producto |
BMS-763534 |
Fórmula molecular |
C18H21ClF2N4O3 |
Peso molecular |
414.83 |
Nombre IUPAC |
5-Chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-2(1H)-pyrazinone |
InChI |
InChI=1S/C18H21ClF2N4O3/c1-9-6-12(10(2)22-16(9)28-18(20)21)23-15-17(26)25(7-14(19)24-15)13(8-27-3)11-4-5-11/h6-7,11,13,18H,4-5,8H2,1-3H3,(H,23,24)/t13-/m1/s1 |
Clave InChI |
CBVDPVDNACOCTI-CYBMUJFWSA-N |
SMILES |
O=C1C(NC2=CC(C)=C(OC(F)F)N=C2C)=NC(Cl)=CN1[C@@H](C3CC3)COC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-763534; BMS 763534; BMS763534; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)
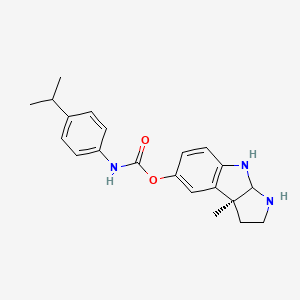
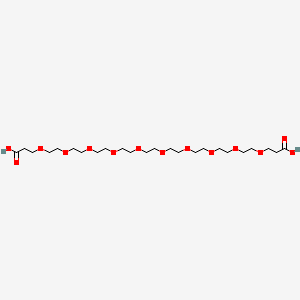
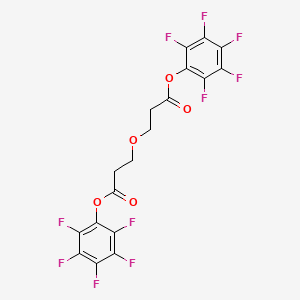
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
